molecular formula C10H18O3 B8341867 8-[(Methyloxy)methyl]-1,4-dioxaspiro[4.5]decane

8-[(Methyloxy)methyl]-1,4-dioxaspiro[4.5]decane

Cat. No. B8341867
M. Wt: 186.25 g/mol
InChI Key: JFPFAVIVUPBURF-UHFFFAOYSA-N
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Patent
US08097637B2

Procedure details

1,4-Dioxaspiro[4.5]decane-8-methanol (2 g, 1 mmol) (commercial available or prepared as in Bioorganic & Medicinal Chemistry, 13(23), 6309-6323; 2005) is methylated using MeI (1.81 mL, 29 mmol) and NaH (0.813 g, 20 mmol) in tetrahydrofuran to obtain after 2 hours of stirring at room temperature 1.4 g (7.8 mmol) of the desired compound. MS (m/e): 187.3 (M+H+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.81 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.813 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][CH:8]([CH2:11][OH:12])[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.[CH3:13]I.[H-].[Na+]>O1CCCC1>[CH3:13][O:12][CH2:11][CH:8]1[CH2:9][CH2:10][C:5]2([O:4][CH2:3][CH2:2][O:1]2)[CH2:6][CH2:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)CO
Step Two
Name
Quantity
1.81 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0.813 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain after 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
COCC1CCC2(OCCO2)CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.8 mmol
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 780%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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